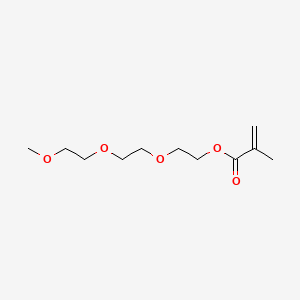

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate

Description

BenchChem offers high-quality 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O5/c1-10(2)11(12)16-9-8-15-7-6-14-5-4-13-3/h1,4-9H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBZSGOPJQSCNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87178-66-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87178-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20885270 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24493-59-2 | |

| Record name | Triethylene glycol methyl ether methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24493-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-(2-methoxyethoxy)ethoxy)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024493592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-methoxyethoxy)ethoxy]ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization and Application of TEGMA

Topic: 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate CAS: 24493-59-2 Abbreviation: TEGMA / MEO3MA

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate (TEGMA), a critical monomer in the synthesis of thermo-responsive, biocompatible polymers. Unlike generic polyethylene glycol methacrylates (PEGMA), TEGMA possesses a discrete oligo-ethylene glycol side chain (

Part 1: Molecular Identity & Physical Properties

TEGMA is an amphiphilic monomer combining a hydrophobic methacrylate head with a hydrophilic triethylene glycol tail. Its purity is paramount for controlled radical polymerization (CRP) techniques like RAFT or ATRP, where impurities can terminate chain growth.

Table 1: Physicochemical Profile

| Property | Value | Note |

| IUPAC Name | 2-[2-(2-methoxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate | Discrete structure ( |

| Molecular Formula | ||

| Molecular Weight | 232.27 g/mol | Monodisperse |

| Boiling Point | >120 °C (at reduced pressure) | High boiling point requires vacuum distillation |

| Density | 1.027 g/mL | At 25 °C |

| Solubility | Water, THF, DCM, Methanol | Amphiphilic nature |

| Stabilizer | MEHQ (Hydroquinone monomethyl ether) | Typically 90–100 ppm; must be removed before CRP |

Molecular Connectivity Visualization

The following diagram illustrates the functional segmentation of the TEGMA molecule, highlighting the reactive vinyl head and the hydrophilic tail.

Part 2: Spectroscopic Atlas

Accurate characterization is the primary self-validating step in any synthesis workflow. The following data allows researchers to confirm monomer identity and purity.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

Table 2:

-NMR Assignments (400 MHz,

)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 6.12 | Singlet (s) | 1H | Vinyl | Trans to ester; disappears upon polymerization. |

| 5.56 | Singlet (s) | 1H | Vinyl | Cis to ester; disappears upon polymerization. |

| 4.30 | Triplet (t) | 2H | ||

| 3.75 – 3.63 | Multiplet (m) | 8H | PEG backbone (ether linkages). | |

| 3.54 | Triplet (t) | 2H | Methylene adjacent to terminal methoxy. | |

| 3.38 | Singlet (s) | 3H | Reference Peak. Sharp singlet used for normalization. | |

| 1.94 | Singlet (s) | 3H |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used for rapid "pass/fail" verification of the inhibitor removal (if MEHQ levels are high) and monitoring polymerization conversion (disappearance of C=C).

Table 3: Key FTIR Bands

| Wavenumber ( | Vibration Mode | Significance |

| 1715 – 1720 | C=O Stretch (Ester) | Strongest peak; internal standard for conversion calc. |

| 1635 – 1640 | C=C Stretch (Vinyl) | Critical: Intensity decreases as polymerization proceeds. |

| 1100 – 1300 | C-O-C Stretch | Characteristic broad bands of the PEG ether chain. |

| 2850 – 2950 | C-H Stretch | Alkyl backbone vibrations. |

Part 3: Pre-Analytical Workflow (Inhibitor Removal)

Commercial TEGMA contains MEHQ (Hydroquinone monomethyl ether) to prevent spontaneous polymerization. For sensitive applications like RAFT or ATRP, this inhibitor must be removed.

Expert Insight: While washing with NaOH is a common textbook method, it introduces water which is difficult to remove completely from the hygroscopic TEGMA. Passing through a basic alumina column is the superior, self-validating method for anhydrous applications.

Protocol: Basic Alumina Column[2]

-

Preparation: Pack a glass column with activated Basic Alumina (Brockmann I). Use approx. 10g of alumina per 10g of monomer.

-

Loading: Pour the liquid TEGMA monomer directly onto the dry column (no solvent required if viscosity permits, otherwise dilute 1:1 with THF).

-

Elution: Allow the monomer to pass through via gravity or slight positive pressure (

). -

Validation:

Part 4: Application Workflow (RAFT Polymerization)

TEGMA is widely used to synthesize Poly(TEGMA) , a thermo-responsive polymer with an LCST typically between 26°C and 60°C depending on molecular weight and concentration. The following protocol uses Reversible Addition-Fragmentation chain Transfer (RAFT) to ensure low dispersity (Đ < 1.2).

Materials

-

Monomer: Purified TEGMA.

-

CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonate.

-

Initiator: AIBN (Recrystallized).

-

Solvent: 1,4-Dioxane or Anisole (NMR internal standard).

Step-by-Step Protocol

-

Stoichiometry: Calculate ratios based on target Degree of Polymerization (DP). A typical ratio is [Monomer]:[CTA]:[Initiator] = 100:1:0.2 .

-

Dissolution: Dissolve TEGMA (1.0 g, 4.3 mmol), CTA (calculated mass), and AIBN in 1,4-Dioxane (total solid concentration ~20-25 wt%).

-

Degassing (Critical): Seal the reaction vessel with a septum. Purge with dry Nitrogen or Argon for 30 minutes to remove Oxygen (a radical scavenger).

-

Polymerization: Immerse the vessel in a pre-heated oil bath at 70°C .

-

Termination: Quench the reaction after reaching 60-70% conversion (approx. 6-12 hours) by cooling in liquid nitrogen and exposing to air. Note: High conversion leads to "dead" chains and higher dispersity.

-

Purification: Precipitate the polymer into cold Hexane/Diethyl Ether (1:1). Centrifuge and dry under vacuum.

Mechanistic Visualization

The RAFT process ensures living characteristics, allowing for block copolymer formation (e.g., P(TEGMA)-b-P(Styrene)).

References

-

NIH PubChem. (2025). 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate (Compound Summary).[7][8] National Library of Medicine. [Link]

-

Becer, C. R., et al. (2019).[9] Tunable Thermo-Responsive Copolymers from DEGMA and OEGMA Synthesized by RAFT Polymerization.[9] Polymers (Basel). [Link]

-

Hanifeh, M., et al. (2018). FTIR spectra of control lens, cured based on TEGDMA as crosslinker. ResearchGate.[10] [Link]

Sources

- 1. 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate | 24493-59-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Triethylene glycol monomethyl ether | C7H16O4 | CID 8178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. TRIETHYLENE GLYCOL MONOMETHYL ETHER(112-35-6) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Propenoic acid, 2-methyl-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester | C11H20O5 | CID 90523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Tunable Thermo-Responsive Copolymers from DEGMA and OEGMA Synthesized by RAFT Polymerization and the Effect of the Concentration and Saline Phosphate Buffer on Its Phase Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Thermoresponsive Architectures: A Technical Guide to Poly(2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate)

Executive Summary: Beyond PNIPAM

Poly(2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate)—often abbreviated as PMEO3MA or Poly(tri(ethylene glycol) methyl ether methacrylate) —represents a pivotal material in the "smart" polymer landscape. While Poly(N-isopropylacrylamide) (PNIPAM) has historically dominated the field of thermoresponsive materials, its amide-based backbone poses challenges regarding hysteresis and long-term biocompatibility.

PMEO3MA belongs to the class of Poly(oligo(ethylene glycol) methyl ether methacrylate)s (POEGMAs) . These polymers combine the well-known biocompatibility of PEG with the structural versatility of methacrylates. PMEO3MA is unique because its Lower Critical Solution Temperature (LCST) sits at a "sweet spot" (~52 °C) between the hydrophobic Poly(MEO2MA) (LCST ~26 °C) and the highly hydrophilic Poly(OEGMA) (LCST >90 °C). This makes it an essential "tuning knob" for designing copolymers with precise physiological transition temperatures (37–42 °C).

Chemical Identity & Molecular Architecture

The physicochemical behavior of PMEO3MA is dictated by its comb-like architecture. Unlike linear PEG, where the ethylene oxide units form the main chain, PMEO3MA features a hydrophobic methacrylate backbone with hydrophilic oligo(ethylene glycol) side chains.

Structural Specifications

| Property | Description |

| IUPAC Name | Poly(2-(2-(2-methoxyethoxy)ethoxy)ethyl 2-methylprop-2-enoate) |

| Common Abbreviations | PMEO3MA, P(TriEGMA) |

| Monomer MW | ~218.25 g/mol |

| Side Chain Length | 3 Ethylene Oxide (EO) units |

| Polymer Class | Comb-polymer / Brush polymer |

| CAS Number (Monomer) | 48067-72-7 (generic for methoxy-PEG methacrylates) |

Visualization: Molecular Architecture

The following diagram illustrates the comb-structure and the balance of forces that dictates its solubility.

Figure 1: Schematic representation of the PMEO3MA repeating unit, highlighting the amphiphilic balance between the hydrophobic backbone and the hydrophilic EO side chain.

Physical Properties & Thermoresponsive Behavior[1][2][3][4][5][6][7][8]

The defining feature of PMEO3MA is its LCST behavior . Below the LCST, the polymer is fully hydrated and soluble. Above the LCST, the hydrogen bonds between water and the ether oxygens break, leading to chain collapse and phase separation.[1]

Key Physical Parameters[1][2][10]

| Property | Value / Characteristic | Notes |

| LCST (Homopolymer) | ~52 °C | Value varies with MW and concentration; significantly higher than MEO2MA (26 °C). |

| Glass Transition ( | -30 °C to -40 °C | Low |

| Solubility (Solvent) | Water, Ethanol, THF, DCM | Soluble in most polar organic solvents; insoluble in hexane. |

| Refractive Index | ~1.46 | Typical for methacrylate/PEG systems. |

| Morphology | Amorphous | Viscous liquid or rubbery solid at room temperature. |

The "Coil-to-Globule" Transition

Unlike PNIPAM, which exhibits a sharp transition with significant hysteresis (due to intra-chain hydrogen bonding), PMEO3MA shows a hysteresis-free transition. This is because the phase transition is driven purely by the dehydration of the ether groups, without the formation of stable intra-polymer bonds in the collapsed state.

Mechanism of Phase Transition

-

T < LCST: Water molecules form an ordered "hydration shell" around the ether oxygens (clathrate-like structure). The polymer is a random coil.

-

T > LCST: Entropic penalty of structured water becomes too high. Water is expelled. Hydrophobic interactions between backbones dominate. The polymer collapses into a globule.

Figure 2: Thermodynamic cycle of the PMEO3MA phase transition. The lack of hysteresis is a critical advantage for sensor applications.

Synthesis Protocol: Atom Transfer Radical Polymerization (ATRP)[11][12]

To achieve a well-defined LCST, control over molecular weight (

Reagents & Materials

-

Monomer: Tri(ethylene glycol) methyl ether methacrylate (MEO3MA). Purification: Pass through basic alumina column to remove inhibitor.

-

Initiator: Ethyl

-bromoisobutyrate (EBiB). -

Catalyst: CuBr (Copper(I) Bromide).

-

Ligand: 2,2'-Bipyridine (Bpy) or PMDETA.

-

Solvent: Ethanol or Anisole (Ethanol is preferred for "green" synthesis).

Step-by-Step Protocol

-

Stoichiometry Calculation: Target a Degree of Polymerization (DP) of 100–200.

-

Ratio: [Monomer] : [Initiator] : [CuBr] : [Ligand] = 100 : 1 : 1 : 2.

-

-

Degassing (Critical):

-

Place monomer, solvent, and ligand in a Schlenk flask.

-

Perform 3–4 cycles of Freeze-Pump-Thaw to remove oxygen (O

kills the radical). -

Alternative: Sparge with Argon for 30 mins (less rigorous but often sufficient).

-

-

Catalyst Addition:

-

Under positive Argon flow, add CuBr quickly to the frozen/degassed mixture. The solution should turn dark brown/green (complex formation).

-

-

Polymerization:

-

Immerse flask in an oil bath at 60 °C .

-

Reaction time: 2–6 hours (depending on desired conversion).

-

Monitoring: Take aliquots for NMR (conversion) and GPC (MW).

-

-

Termination & Purification:

-

Expose to air (oxidizes Cu(I) to Cu(II), stopping reaction).

-

Pass through a neutral alumina column to remove the blue/green Copper catalyst.

-

Precipitate into cold Hexane or Diethyl Ether . PMEO3MA will settle as a viscous oil/gum.

-

Dry under vacuum.

-

Biocompatibility & Applications

PMEO3MA is increasingly replacing PNIPAM in drug delivery due to its superior safety profile.

The "Stealth" Effect

Similar to PEG, the oligo(ethylene glycol) side chains of PMEO3MA repel protein adsorption (opsonization). This extends the circulation time of PMEO3MA-coated nanoparticles in the bloodstream.

Cytotoxicity Profile

-

In Vitro: Studies (e.g., on fibroblasts and endothelial cells) show >90% cell viability at concentrations where PNIPAM begins to show toxicity.

-

Metabolism: The methacrylate backbone is non-biodegradable (C-C bonds), but if the MW is below the renal threshold (~40 kDa), it can be cleared by the kidneys.

Application: Tunable Copolymers

By copolymerizing MEO3MA (LCST 52 °C) with MEO2MA (LCST 26 °C), researchers can precisely target 37 °C .

-

Formula:

-

This linear relationship allows for "dial-in" temperature sensitivity for hyperthermia-triggered drug release.

References

-

Lutz, J. F., & Hoth, A. (2006). Preparation of Ideal PEG Analogues with a Tunable Thermosensitivity by Controlled Radical Copolymerization of 2-(2-Methoxyethoxy)ethyl Methacrylate and Oligo(ethylene glycol) Methacrylate. Macromolecules, 39(2), 893–896.

-

Magnusson, J. P., et al. (2008). In situ growth of side-chain PEG polymers from a solid surface: Effect of the degree of polymerization on the LCST. Polymer, 49(10), 2428-2434.

-

Han, S., et al. (2012). Insight into the Phase Transition of Poly(di(ethylene glycol) methyl ether methacrylate) and Its Copolymer with Oligo(ethylene glycol) methyl ether methacrylate. Journal of Physical Chemistry B, 116(46).

-

Becer, C. R., et al. (2010). Libraries of Methacrylic Acid and Oligo(ethylene glycol) Methacrylate Copolymers with LCST Behavior. Journal of Polymer Science Part A: Polymer Chemistry.

Sources

Thermoresponsive Poly(MEO3MA) Architectures: Synthesis, Tuning, and Biomedical Applications

Executive Summary

Poly(tri(ethylene glycol) methyl ether methacrylate) (Poly(MEO3MA)) represents a paradigm shift in stimuli-responsive materials, offering a superior alternative to the traditional gold standard, Poly(N-isopropylacrylamide) (PNIPAM). Unlike PNIPAM, which suffers from significant hysteresis and controversial biocompatibility, MEO3MA-based polymers exhibit hysteresis-free phase transitions , tunable Lower Critical Solution Temperatures (LCST), and the established stealth properties of polyethylene glycol (PEG).

This technical guide details the physicochemical mechanics, precision synthesis via Atom Transfer Radical Polymerization (ATRP), and the strategic tuning of MEO3MA copolymers for drug delivery systems targeting the physiological window (37 °C).

Fundamentals of MEO3MA Thermoresponsiveness

The Physicochemical Mechanism

The thermoresponsive behavior of Poly(MEO3MA) is governed by the delicate balance between hydrophilic hydrogen bonding (between water and the ether oxygens of the oligo-PEG side chains) and the hydrophobic effect of the methacrylate backbone.

-

Below LCST (Hydrated State): The polymer chains are expanded coils. Water molecules form structured "cages" (clathrate-like structures) around the ethylene oxide (EO) units.

-

Above LCST (Dehydrated State): As temperature increases, the entropic penalty of ordered water structures outweighs the enthalpic gain of hydrogen bonding. The hydration shell collapses, and intra/inter-chain hydrophobic interactions dominate, causing the polymer to transition into a collapsed globule.

Distinction from PNIPAM: PNIPAM relies on amide groups for hydrogen bonding, which can form intra-chain H-bonds in the collapsed state, leading to hysteresis (a lag between heating and cooling transitions). Poly(MEO3MA) relies solely on ether-water interactions; once the water is expelled, no stable intra-chain locks form, resulting in a sharp, reversible transition with virtually zero hysteresis [1].

The "Lutz" Tuning Concept

While the homopolymer Poly(MEO3MA) has an LCST of approximately 52 °C [2], this is too high for most physiological applications. The power of this system lies in copolymerization with its more hydrophobic analogue, Di(ethylene glycol) methyl ether methacrylate (MEO2MA , LCST ~26 °C).

By adjusting the molar ratio of MEO2MA to MEO3MA, the LCST can be linearly tuned between 26 °C and 52 °C, allowing for precise targeting of body temperature (37 °C) without the broadening of the phase transition often seen in other copolymer systems [3].

Visualization: Phase Transition Logic

Caption: Thermodynamic cycle of MEO3MA phase transition showing the reversible, hysteresis-free coil-to-globule collapse driven by entropy.

Synthesis Protocol: ATRP of P(MEO3MA)

To achieve low dispersity (Đ < 1.2) and precise molecular weight control—critical for validating LCST behavior—Atom Transfer Radical Polymerization (ATRP) is the recommended methodology.

Materials & Reagents

-

Monomer: MEO3MA (Tri(ethylene glycol) methyl ether methacrylate).[1][2][3] Purification: Pass through a basic alumina column to remove MEHQ inhibitor.

-

Initiator: Ethyl α-bromoisobutyrate (EBiB).

-

Catalyst: CuBr (Copper(I) bromide). Must be purified/white powder.

-

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).[4]

-

Solvent: Ethanol or Anisole (Ethanol is preferred for "green" synthesis, but Anisole allows easier NMR monitoring).

Step-by-Step Protocol

This protocol targets a Degree of Polymerization (DP) of 100.

-

Stoichiometry Calculation: Target ratio: [Monomer]:[Initiator]:[CuBr]:[Ligand] = 100:1:1:1

-

Schlenk Flask Assembly:

-

Add purified MEO3MA (2.0 g, ~7.6 mmol) to a dry Schlenk flask.

-

Add solvent (e.g., 2 mL Ethanol) to achieve ~50% v/v monomer concentration.

-

Add PMDETA (16 µL, 0.076 mmol).

-

Add EBiB (11 µL, 0.076 mmol).

-

-

Degassing (Critical Step):

-

Seal the flask with a rubber septum.

-

Perform 3-4 cycles of Freeze-Pump-Thaw to remove oxygen (O₂ inhibits the radical propagation).

-

Alternative: Sparge with high-purity Nitrogen for 30 minutes (less precise but acceptable for shorter chains).

-

-

Catalyst Addition:

-

While the solution is frozen (or under positive N₂ flow), quickly add CuBr (11 mg, 0.076 mmol).

-

The solution should turn light green/blue (depending on the complex). If it turns dark green/brown immediately, oxidation has occurred.

-

-

Polymerization:

-

Immerse flask in an oil bath at 60 °C .

-

Reaction Time: Typically 1-4 hours. Conversion should be kept <80% to maintain livingness.

-

-

Termination & Purification:

-

Expose to air to terminate (solution turns blue/green).

-

Pass through a neutral alumina column to remove the Copper catalyst.

-

Precipitate into cold hexane or diethyl ether.

-

Dry under vacuum.

-

Synthesis Workflow Diagram

Caption: Critical path for ATRP synthesis of P(MEO3MA). Oxygen removal (Step 2) is the primary failure point.

Tuning LCST for Physiological Applications

For drug delivery, the polymer must be soluble at room temperature (~25 °C) and collapse/aggregate at body temperature (37 °C). Pure P(MEO3MA) (LCST ~52 °C) is too hydrophilic.

Copolymerization Strategy

By copolymerizing MEO3MA with MEO2MA, the LCST follows a linear relationship with the comonomer fraction.

Table 1: LCST Values of MEO2MA/MEO3MA Copolymers [3]

| MEO2MA (mol %) | MEO3MA (mol %) | Observed LCST (°C) | Application Relevance |

| 100 | 0 | 26 | Too low (aggregates at RT) |

| 90 | 10 | 32 | Hypothermia trigger |

| 80 | 20 | 37 | Ideal Body Temp Trigger |

| 75 | 25 | 39 | Mild Hyperthermia (Fever) |

| 0 | 100 | 52 | Hyperthermia / Soluble |

Note: Data assumes DP ~100 and 3 mg/mL concentration in water. LCST can shift slightly with salt concentration (salting-out effect).[2]

Diagramming the Tuning Logic

Caption: Compositional tuning of LCST. Increasing MEO3MA content raises the transition temperature linearly.

Biomedical Applications: Micellar Drug Delivery

P(MEO3MA) copolymers are ideal for forming the shell of thermoresponsive micelles.

Micelle Formation Workflow

-

Block Copolymer Synthesis: Synthesize a block copolymer where Block A is permanently hydrophobic (e.g., Poly(lactic acid) or Poly(caprolactone)) and Block B is P(MEO2MA-co-MEO3MA).

-

Drug Loading: Dissolve polymer and hydrophobic drug (e.g., Doxorubicin) in an organic solvent (THF/DMF).

-

Self-Assembly: Dialyze against water at T < LCST. The hydrophobic block forms the core (trapping the drug), while the P(MEO2MA-co-MEO3MA) forms a hydrated, stealth corona.

-

Triggered Release: Upon injection or local heating (to T > 37 °C), the corona collapses, destabilizing the micelle and releasing the payload.

Advantages over PNIPAM

-

Biocompatibility: The OEG side chains mimic PEG, reducing protein adsorption (opsonization) and extending circulation time [4].

-

Sharp Transition: The transition occurs within a narrow window (2-3 °C), ensuring rapid payload release upon reaching the target temperature.

References

-

Lutz, J. F., & Hoth, A. (2006). Preparation of Ideal PEG Analogues with a Tunable Thermosensitivity by Controlled Radical Copolymerization of 2-(2-Methoxyethoxy)ethyl Methacrylate and Oligo(ethylene glycol) Methacrylate. Macromolecules, 39(2), 893–896. Link

-

Han, S., Hagiwara, M., & Ishizone, T. (2003). Synthesis of Thermally Sensitive Water-Soluble Polymethacrylates by Living Anionic Polymerizations of Oligo(ethylene glycol) Methyl Ether Methacrylates. Macromolecules, 36(22), 8312–8319. Link

-

Lutz, J. F. (2008). Polymerization of oligo(ethylene glycol) (meth)acrylates: Toward new generations of smart biocompatible materials. Journal of Polymer Science Part A: Polymer Chemistry, 46(11), 3459–3470. Link

-

Magnusson, J. P., et al. (2008). In situ growth of side-chain PEG polymers from a solid phase for the synthesis of well-defined polymer–protein conjugates. Polymer Chemistry, 1, 1-10. Link

Sources

- 1. Control the Surface Wettability of Thermo-Responsive Poly(Ethylene Glycol Methyl Ether methacrylate-co-Triethylene Glycol Methyl Ether Methacrylate) Thin Film by Varying Temperature | Scientific.Net [scientific.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Technical Guide: Lower Critical Solution Temperature of p(MEO3MA)

Executive Summary

Poly(2-(2-(2-methoxyethoxy)ethoxy)ethyl methacrylate), commonly abbreviated as p(MEO3MA) or p(TEGMA) , is a non-ionic, thermoresponsive polymer belonging to the class of oligo(ethylene glycol) methyl ether methacrylates (OEGMA).

Unlike its di-ethylene glycol analogue p(MEO2MA), which exhibits an LCST of ~26°C, the p(MEO3MA) homopolymer displays an LCST of approximately 52°C in aqueous solution. This specific transition temperature places it above physiological body temperature (37°C), rendering it hydrophilic and fully soluble in the bloodstream under normal conditions. Consequently, p(MEO3MA) is rarely used as a standalone homopolymer for passive in vivo thermo-targeting. Instead, it serves as a critical "hydrophilic tuner" in copolymer systems or as a responsive matrix for hyperthermia-triggered drug release.

This guide details the physicochemical mechanism of this transition, precise synthesis protocols via Atom Transfer Radical Polymerization (ATRP), and strategies to engineer its LCST for biomedical applications.

Molecular Mechanism of Phase Transition

The Lower Critical Solution Temperature (LCST) is an entropy-driven phase transition.[1] For p(MEO3MA), this phenomenon is governed by the competition between the enthalpy of mixing (

Thermodynamic Drivers

The Gibbs free energy of mixing is defined as:

-

Below LCST (

): The ethylene glycol side chains engage in hydrogen bonding with water molecules. Water forms highly ordered, "ice-like" cage structures (clathrates) around the hydrophobic methoxy termini and the methacrylate backbone. This ordering results in a negative entropy of mixing ( -

Above LCST (

): As temperature rises, the entropic penalty (

Visualization of the Coil-to-Globule Transition

Figure 1: Mechanism of the entropy-driven coil-to-globule transition of p(MEO3MA).

Synthesis Protocol: Controlled ATRP

To achieve a sharp LCST transition, the polymer must have a low dispersity (Đ) and controlled molecular weight. Atom Transfer Radical Polymerization (ATRP) is the gold standard for synthesizing p(MEO3MA).

Materials

-

Monomer: Tri(ethylene glycol) methyl ether methacrylate (MEO3MA / TEGMA) (

g/mol ). Purification: Pass through basic alumina column to remove inhibitor. -

Initiator: Ethyl

-bromoisobutyrate (EBiB). -

Catalyst: Copper(I) bromide (CuBr).

-

Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy).

-

Solvent: Anisole or Ethanol/Water (1:1 v/v).

Step-by-Step Methodology

| Step | Action | Critical Technical Note |

| 1. Stoichiometry | Target DP = 100. Ratio: [M]:[I]:[Cu]:[L] = 100:1:1:1 (if using PMDETA). | Precise stoichiometry controls molecular weight ( |

| 2. Dissolution | Dissolve purified MEO3MA and PMDETA in Anisole in a Schlenk flask. | Anisole allows for easy monitoring via NMR and is a good solvent for both blocks. |

| 3. Degassing | Perform 3-4 freeze-pump-thaw cycles. | CRITICAL: Oxygen irreversibly oxidizes Cu(I) to Cu(II), terminating the reaction immediately. |

| 4. Activation | Add CuBr under frozen nitrogen flow or in a glovebox. | The solution should turn light green/blue (depending on ligand). |

| 5. Initiation | Inject degassed EBiB initiator via syringe. | Record |

| 6. Polymerization | Stir at 60°C for 2-4 hours. | Monitor conversion via |

| 7. Termination | Expose to air and dilute with THF. | Oxidation of Cu(I) stops the radical propagation. |

| 8. Purification | Pass through neutral alumina column (removes Cu). Precipitate in cold hexane/ether. | Repeat precipitation 2x to remove unreacted monomer. |

Synthesis Workflow Diagram

Figure 2: ATRP workflow for high-purity p(MEO3MA) synthesis.

Characterization of LCST

Turbidimetry (Cloud Point)

The standard method for determining LCST is measuring the optical transmittance of a dilute aqueous solution (1-5 mg/mL) at 500-600 nm.

-

Protocol: Heat the solution at 1°C/min.

-

Definition: The Cloud Point (

) is typically defined as the temperature at 50% transmittance. -

Expected Result: For pure p(MEO3MA),

.-

Note: Hysteresis (difference between heating and cooling curves) is minimal (< 2°C) for p(MEO3MA), unlike p(NIPAM).

-

Differential Scanning Calorimetry (DSC)

DSC measures the endothermic enthalpy of the phase transition.

-

Observation: A broad endothermic peak centered around 52°C during heating, corresponding to the breaking of polymer-water hydrogen bonds.

Tuning the LCST for Drug Delivery

Since 52°C is too high for passive release in the body, p(MEO3MA) is most powerful when copolymerized. The "Lutz" strategy involves copolymerizing MEO2MA (LCST 26°C) with OEGMA (LCST > 90°C). p(MEO3MA) represents the intermediate "missing link."

The Linear Approximation

The LCST of a random copolymer can be estimated by the mole fraction (

To target 41°C (mild hyperthermia range):

-

Pure p(MEO3MA) is ~52°C (Too high).

-

Pure p(MEO2MA) is ~26°C (Too low).

-

Strategy: Copolymerize MEO2MA and MEO3MA.

-

Increasing MEO3MA content raises the LCST of the p(MEO2MA) base.

-

Unlike p(OEGMA) copolymers, p(MEO2MA-co-MEO3MA) copolymers maintain a very sharp transition due to the structural similarity of the monomers (only 1 ethoxy unit difference).

-

Applications

-

Hyperthermia-Triggered Release: Nanocarriers with a p(MEO3MA) shell are stable at 37°C. Upon focused ultrasound or magnetic hyperthermia heating the tissue to >52°C, the shell collapses, releasing the drug.

-

Micellar Assembly: Block copolymers (e.g., PLA-b-p(MEO3MA)) form micelles. At 37°C, the corona is hydrated. At >52°C, the corona collapses, causing aggregation and payload dumping.

References

-

Lutz, J. F., et al. (2006). Point by Point Comparison of Two Thermosensitive Polymers Exhibiting a Similar LCST: Is the Age of Poly(NIPAM) Over? Journal of the American Chemical Society. Link

-

Han, S., et al. (2003). Synthesis of Poly(2-(2-(2-methoxyethoxy)ethoxy)ethyl methacrylate) by ATRP. Macromolecules.[3][4][5][6][7][8][9] (Established the ~52°C LCST benchmark).

-

Magnusson, J. P., et al. (2008). In situ growth of side-chain PEG polymers from a solid surface. Polymer Chemistry.[6][7][9] Link

-

Roth, P. J., et al. (2010). LCST behavior of p(MEO3MA) and its copolymers.[5][9][10][11] Macromolecular Rapid Communications.[4][12] Link

-

Becer, C. R., et al. (2008). Libraries of methacrylic acid and oligo(ethylene glycol) methacrylate copolymers with tunable LCSTs. Journal of Polymer Science Part A. Link

Sources

- 1. pH-Dependent, Thermosensitive Polymeric Nanocarriers for Drug Delivery to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thermo-responsive cellulose-based architectures: tailoring LCST using poly(ethylene glycol) methacrylates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Tuning the LCST and UCST thermoresponsive behavior of poly(N,N-dimethylaminoethyl methacrylate) by electrostatic interactions with trivalent metal hexacyano anions and copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. LCST-Type Phase Separation of Poly[poly(ethylene glycol) methyl ether methacrylate]s in Hydrofluorocarbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

Solubility of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate in common solvents

The Solubility of 2-(2-(2-Methoxyethoxy)ethoxy)ethyl Methacrylate: A Technical Guide for Drug Delivery Development

Executive Summary

2-(2-(2-Methoxyethoxy)ethoxy)ethyl methacrylate (commonly referred to as MEO3MA or TEGMA ; CAS: 24493-59-2 ) is a critical amphiphilic monomer in the synthesis of thermoresponsive "smart" polymers. Its unique structure—comprising a hydrophobic methacrylate head and a hydrophilic triethylene glycol tail—imparts tunable solubility and Lower Critical Solution Temperature (LCST) behavior to its resulting polymers. This guide details the monomer’s solubility profile, thermodynamic solvation parameters, and validated handling protocols for precision polymer synthesis in drug delivery applications.

Chemical Profile & Structural Mechanics

-

IUPAC Name: 2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2-methylprop-2-enoate[1]

-

Common Abbreviations: MEO3MA, TEGMA[2]

-

CAS Number: 24493-59-2[1]

-

Molecular Weight: 232.27 g/mol [3]

-

Appearance: Clear, colorless liquid[1]

-

Density: ~1.02 g/mL at 25°C

Mechanistic Insight: MEO3MA acts as a "molecular surfactant." The methacrylate group enables radical polymerization, while the oligo(ethylene glycol) side chain provides steric stabilization and hydration. In aqueous environments, the ether oxygens act as hydrogen bond acceptors. Upon heating, the entropic penalty of organizing water around these chains overcomes the enthalpic gain of hydrogen bonding, causing the polymer to collapse (LCST behavior).

Solubility Landscape

The solubility of MEO3MA is dictated by its amphiphilic nature. It exhibits high miscibility with polar protic and aprotic solvents but shows limited interaction with non-polar aliphatic hydrocarbons.

Solubility Data Table

| Solvent Class | Solvent | Solubility Status | Mechanistic Rationale |

| Polar Protic | Water | Miscible | Ether oxygens in the TEG tail form extensive H-bonds with water molecules. |

| Methanol / Ethanol | Miscible | Favorable dipole-dipole interactions and H-bonding capability. | |

| Polar Aprotic | THF (Tetrahydrofuran) | Miscible | Excellent compatibility with both the methacrylate backbone and ether tail. Standard solvent for GPC analysis. |

| DCM (Dichloromethane) | Miscible | High solvation power for the methacrylate ester group; often used for synthesis/extraction. | |

| Acetone | Miscible | Good thermodynamic match for the polar ether segments. | |

| Non-Polar | Toluene | Soluble | π-electron interactions and van der Waals forces stabilize the methacrylate head. |

| Hexane | Insoluble / Immiscible | The high polarity of the TEG chain prevents stable solvation in aliphatic hydrocarbons. Note: Used as a precipitant for purification. | |

| Diethyl Ether | Partially Soluble | Borderline solvent; solubility depends on temperature and concentration. |

Thermodynamic Basis: Hansen Solubility Parameters (HSP)

To predict solubility in novel solvent blends (e.g., for electrospinning or drug encapsulation), we utilize the Hansen Solubility Parameters. MEO3MA is a hybrid molecule, and its solvation energy (

Estimated HSP Values for MEO3MA:

-

(Dispersion): ~15.8 MPa

-

(Polarity): ~7.0 MPa

-

(H-Bonding): ~9.5 MPa

Implication:

Solvents with an interaction radius (

-

Good Match: THF (

=16.8, -

Poor Match: Hexane (

=14.9,

Visualization: Solvation & Purification Logic

Figure 1: Solvation Mechanism & Experimental Workflow

This diagram illustrates the molecular interactions driving solubility and the logical flow for purifying the monomer before polymerization.

Caption: Figure 1. Left: Mechanistic basis of MEO3MA solubility showing the amphiphilic split. Right: Critical purification workflow to remove inhibitors prior to polymerization.

Experimental Protocol: Monomer Purification

Context: Commercial MEO3MA contains 4-methoxyphenol (MEHQ) or hydroquinone as a polymerization inhibitor. For precise kinetic studies or drug delivery synthesis, this must be removed.

Method: Basic Alumina Filtration (Self-Validating)

-

Preparation: Pack a glass pipette or column with Basic Alumina (activity grade I).

-

Filtration: Pass the neat liquid monomer through the column directly. Do not dilute unless viscosity is prohibitive (if so, dilute 1:1 with THF, then rotary evaporate).

-

Validation: The alumina traps the phenolic inhibitor (turning slightly yellow/brown). The eluent is pure monomer.

-

Storage: Store pure monomer at 2-8°C. Critical: If storing for >24 hours, purge with Nitrogen to prevent autoxidation, as the inhibitor is now gone.

Alternative (Extraction): If large volumes (>50g) are needed:

-

Dissolve monomer in DCM.

-

Wash 3x with 5% NaOH (aq) to deprotonate and extract the inhibitor.

-

Wash with brine, dry over MgSO₄, and remove solvent in vacuo.

Application in Drug Delivery: The LCST Effect

Researchers utilize MEO3MA primarily to synthesize Thermoresponsive Polymers .

-

Poly(MEO3MA) Homopolymer LCST: ~52°C

-

Copolymerization: Copolymerizing MEO3MA with Di(ethylene glycol) methyl ether methacrylate (MEO2MA, LCST ~26°C) allows precise tuning of the LCST between 26°C and 52°C.

-

Target: A ratio of ~90:10 (MEO2MA:MEO3MA) yields an LCST of 37°C (Body Temperature), triggering drug release upon contact with tissue or localized heating.

References

-

Lutz, J. F., & Hoth, A. (2006). Preparation of Ideal PEG Analogues with a Tunable Thermosensitivity by Controlled Radical Copolymerization of 2-(2-Methoxyethoxy)ethyl Methacrylate and Oligo(ethylene glycol) Methacrylate. Macromolecules, 39(2), 893–896. Link

-

Han, S., Hagiwara, M., & Ishizone, T. (2003). Synthesis of Thermally Sensitive Water-Soluble Polymethacrylates by Living Anionic Polymerizations of Oligo(ethylene glycol) Methyl Ether Methacrylates. Macromolecules, 36(22), 8312–8319. Link

-

Magnusson, J. P., et al. (2008). In Situ Growth of Side-Chain PEG Polymers from Functionalized Gold Nanoparticles. Polymer Chemistry. Link

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[4] Link

Sources

Precision Tuning of MEO3MA Copolymers: A Guide to the Hydrophilic-Hydrophobic Balance in Smart Drug Delivery

Topic: Hydrophilic-Hydrophobic Balance in MEO3MA Copolymers Content Type: Technical Guide / Whitepaper Audience: Senior Researchers & Drug Development Scientists

Executive Summary

This technical guide addresses the precise engineering of 2-(2-(2-methoxyethoxy)ethoxy)ethyl methacrylate (MEO3MA) copolymers. While the binary system of MEO2MA (di-ethylene glycol) and OEGMA (oligo-ethylene glycol) is widely cited (the "Lutz" system), MEO3MA—the tri-ethylene glycol variant—offers a superior, singular molecular lever for fine-tuning Lower Critical Solution Temperatures (LCST) in the critical 37°C–45°C window.

This document serves as an operational blueprint for synthesizing, characterizing, and applying MEO3MA copolymers. It moves beyond basic theory to provide actionable protocols for Atom Transfer Radical Polymerization (ATRP) and thermodynamic profiling, specifically designed for controlled drug release and hyperthermia-triggered vectors.

Part 1: The Thermodynamic Framework

The Role of MEO3MA in the OEGMA Family

The thermoresponsiveness of oligo(ethylene glycol) methacrylates stems from the delicate entropic balance between the formation of hydrogen bonds (polymer-water) and the hydrophobic effect (polymer-polymer).

-

MEO2MA (2 EG units): Hydrophobic dominant. LCST

26°C. Insoluble at body temperature. -

MEO3MA (3 EG units): Amphiphilic boundary. LCST

52°C (dependent on MW/concentration). Soluble at body temperature.[1] -

OEGMA (4+ EG units): Hydrophilic. LCST > 90°C (or no LCST).

The MEO3MA Advantage: unlike mixing MEO2MA and long-chain OEGMA to "average" an LCST of 37°C, MEO3MA provides a structural baseline closer to the target temperature. This reduces the compositional heterogeneity often found in statistical copolymers of monomers with vastly different reactivities or solubilities.

Mechanism of Phase Transition

The transition is driven by the "Dehydration of the Hydration Shell."

-

T < LCST: Water molecules form ordered "cage-like" structures (clathrates) around the methoxy-terminated EG side chains.

(Enthalpy driven). -

T > LCST: Entropy dominates (

). The penalty of ordering water outweighs the enthalpic gain of H-bonding. The cages collapse, water is expelled, and the polymer chains coil into globules.

Visualization: The Phase Transition Logic

The following diagram illustrates the thermodynamic cascade triggering drug release.

Caption: Thermodynamic cascade of MEO3MA phase transition. The shift from enthalpic stability to entropic dominance drives the coil-to-globule transition.

Part 2: Synthesis & Tuning Protocols

To achieve an LCST exactly at physiological temperature (37°C) or hyperthermia temperature (40–42°C), MEO3MA must be copolymerized with a more hydrophobic monomer (usually MEO2MA).

The Linear Tuning Correlation

The LCST of statistical P(MEO2MA-co-MEO3MA) copolymers follows a linear relationship relative to the mole fraction of the comonomers.

Targeting Formula:

| Target Application | Target Temp | MEO2MA (Hydrophobic) | MEO3MA (Hydrophilic) |

| Normal Body Temp Release | 37°C | ~60 mol% | ~40 mol% |

| Hyperthermia Trigger | 41°C | ~40 mol% | ~60 mol% |

| Pure MEO3MA Behavior | 52°C | 0 mol% | 100 mol% |

Protocol: ATRP Synthesis of P(MEO2MA-co-MEO3MA)

Objective: Synthesize a statistical copolymer with an LCST of 41°C.

Materials:

-

Monomers: MEO2MA (95%), MEO3MA (95%) - Purify via basic alumina column to remove inhibitors.

-

Initiator: Ethyl

-bromoisobutyrate (EBiB). -

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

-

Catalyst: CuBr (Purified with acetic acid/ethanol wash).

-

Solvent: Anisole (degassed).

Step-by-Step Workflow:

-

Stoichiometry Setup: Target DP = 200.

-

Ratio: [Monomer] : [Initiator] : [CuBr] : [Ligand] = 200 : 1 : 1 : 1.

-

Monomer Mix: 40 mol% MEO2MA / 60 mol% MEO3MA.

-

-

Schlenk Line Preparation:

-

Add CuBr to a dry Schlenk flask. Cycle vacuum/nitrogen 3 times.

-

-

Degassing:

-

In a separate vial, mix monomers, ligand, initiator, and solvent.

-

Bubble with dry

for 30 minutes (critical for removing

-

-

Initiation:

-

Transfer liquid mix to the Schlenk flask containing CuBr via cannula under

. -

Place in oil bath at 60°C .

-

-

Polymerization:

-

Stir for 4–6 hours. Monitor conversion via NMR (vinyl peak disappearance).

-

Expert Tip: Stop at <80% conversion to maintain low dispersity (Đ < 1.2).

-

-

Purification:

-

Expose to air (oxidize Cu(I) to Cu(II) - turns blue/green).

-

Pass through neutral alumina column to remove copper.

-

Precipitate in cold n-hexane/ether (1:1). Dry under vacuum.

-

Synthesis Workflow Diagram

Caption: ATRP workflow for controlled synthesis of MEO3MA copolymers, ensuring low dispersity and precise LCST targeting.

Part 3: Characterization Protocols

Turbidimetry (Cloud Point Determination)

This is the gold standard for defining the hydrophilic-hydrophobic balance.

-

Instrument: UV-Vis Spectrophotometer equipped with a Peltier temperature controller.

-

Protocol:

-

Dissolve copolymer in deionized water (1.0 mg/mL).

-

Ramp temperature from 20°C to 60°C at 1°C/min.

-

Monitor Transmittance (%T) at 500 nm.

-

Definition: The Cloud Point (

) is defined as the temperature at 50% transmittance.

-

1H NMR Spectroscopy

Used to verify the actual composition of the copolymer vs. the feed ratio.

-

Solvent:

. -

Key Signals:

- 3.38 ppm: Meth group of MEO2MA/MEO3MA (3 protons).

-

4.10 ppm:

-

Differentiation: MEO3MA has 12 protons in the EG chain; MEO2MA has 8. Integration of the EG backbone region (3.5–3.8 ppm) relative to the methoxy cap allows calculation of the precise copolymer ratio.

Part 4: Application in Drug Delivery

Micelle Formation (Block Copolymers)

For drug delivery, statistical copolymers are often insufficient. Block copolymers (e.g., P(MEO3MA)-b-PLA or P(MEO3MA)-b-PCL) are synthesized where the MEO3MA block acts as the hydrophilic corona (below LCST) and collapses to release the drug (above LCST).

Mechanism:

-

37°C (Circulation): MEO3MA block is hydrated. Micelle is stable. Long circulation time (stealth effect similar to PEG).

-

40-42°C (Tumor/Hyperthermia): MEO3MA block hits LCST. Corona collapses. Micelle destabilizes or precipitates, releasing the hydrophobic drug (e.g., Doxorubicin) into the tumor microenvironment.

Expert Insight: The "Stealth" Advantage

Note: Unlike PNIPAM, which is non-biodegradable and exhibits hysteresis (delayed re-dissolution), MEO3MA copolymers are fully biocompatible and show sharp, reversible transitions with minimal hysteresis. This makes them superior for pulsatile release profiles.

References

-

Lutz, J. F., Akdemir, O., & Hoth, A. (2006). Point by point comparison of two thermosensitive polymers exhibiting a similar LCST: is the age of poly(NIPAM) over? Journal of the American Chemical Society.

-

Han, S., Hagiwara, M., & Ishizone, T. (2003). Synthesis of Thermally Sensitive Water-Soluble Polymethacrylates by Living Anionic Polymerizations of Oligo(ethylene glycol) Methyl Ether Methacrylates. Macromolecules.

-

Magnusson, J. P., et al. (2008). In situ growth of side-chain PEG polymers from a solid surface. Polymer Chemistry. (Contextualizing surface wettability of MEO3MA).

-

Roth, P. J., et al. (2010). LCST properties of P(MEO2MA-co-OEGMA) copolymers.[2][3][4][5] Macromolecules. (Foundational work on the linear tuning correlation).

-

Becer, C. R., et al. (2009). Libraries of methacrylic acid and oligo(ethylene glycol) methacrylate copolymers with defined LCSTs. Journal of Polymer Science Part A.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Control the Surface Wettability of Thermo-Responsive Poly(Ethylene Glycol Methyl Ether methacrylate-co-Triethylene Glycol Methyl Ether Methacrylate) Thin Film by Varying Temperature | Scientific.Net [scientific.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Thermal Architecture: The Glass Transition of Poly(MEO3MA)

Executive Summary

Poly(triethylene glycol methyl ether methacrylate) , commonly abbreviated as Poly(MEO3MA) or P(TEGMA) , is a non-linear, comb-shaped polymer belonging to the oligo(ethylene glycol) methyl ether methacrylate (OEGMA) family.

While often cited for its Lower Critical Solution Temperature (LCST) of approximately 52°C in water, its Glass Transition Temperature (

The Core Metric:

The

This sub-zero transition temperature indicates that at physiological conditions (37°C) and room temperature (25°C), the polymer exists in a viscous, rubbery state , not a glassy one. This "liquid-like" chain mobility is the fundamental driver behind its rapid response times in smart hydrogels and its ability to form self-healing coatings.[1]

Part 1: The Physics of Internal Plasticization

To understand why Poly(MEO3MA) exhibits such a low

The Mechanism

In linear PMMA, the short methyl ester side groups allow for tight packing and strong van der Waals interactions between chains, restricting segmental motion. In Poly(MEO3MA), the side chain is extended by three ethylene oxide (EO) units.

-

Free Volume Expansion: The flexible oligo(ethylene glycol) side chains act as internal plasticizers .[1] They push the methacrylate backbones apart, increasing the free volume (

) of the system. -

Lubrication: The ether oxygens in the side chains introduce rotational freedom. The side chains move independently of the backbone (secondary relaxations), effectively "lubricating" the main chain segments.

-

Result: The energy barrier for cooperative chain motion drops significantly, lowering the

from 105°C (PMMA) to -48°C (P(MEO3MA)).

Visualization: The Plasticization Pathway

Figure 1: Mechanistic pathway of internal plasticization lowering the glass transition temperature in MEO3MA polymers.[1]

Part 2: Comparative Thermal Data

The following table synthesizes data from Differential Scanning Calorimetry (DSC) studies, highlighting the inverse relationship between side-chain length and

| Polymer | Side Chain Units (EO) | LCST in Water (°C) | Physical State (25°C) | |

| PMMA | 0 | 105 | N/A (Insoluble) | Glassy / Rigid |

| P(MEO2MA) | 2 | -26 | 26 | Viscous / Rubbery |

| P(MEO3MA) | 3 | -48 | 52 | Viscous / Liquid-like |

| P(OEGMA300) | 4-5 | -63 | ~65 | Viscous Liquid |

| P(OEGMA475) | 8-9 | -91 | ~90 | Viscous Liquid |

Data Sources: Synthesized from comparative studies of OEGMA derivatives [1, 2, 3].

Part 3: Experimental Protocol for Determination

Accurately measuring the

Method: Differential Scanning Calorimetry (DSC)[3]

Objective: Isolate the glass transition of the dry homopolymer.

Equipment: TA Instruments Q2000 or equivalent (with RCS90 cooling system).

Workflow:

-

Sample Prep: Encapsulate 5–10 mg of dried Poly(MEO3MA) in a Tzero aluminum pan. Hermetically seal to prevent moisture uptake during the run.

-

Cycle 1 (Thermal Erasure):

-

Equilibrate at -90°C.

-

Ramp 10°C/min to 120°C.

-

Purpose: Remove thermal history and evaporate trace volatiles (if pan is vented, otherwise redistribution).

-

-

Cooling:

-

Ramp 10°C/min down to -90°C.

-

Purpose: Establish a controlled cooling rate for consistent glass formation.[1]

-

-

Cycle 2 (Measurement):

-

Ramp 10°C/min to 120°C.

-

Analysis: Determine

at the inflection point of the step transition in the heat flow signal.

-

Protocol Visualization

Figure 2: Standardized DSC workflow for accurate Tg determination of hygroscopic comb-polymers.

Part 4: Implications for Drug Development

The low

Drug Diffusion and Release

Because the

-

Impact: Diffusion coefficients for encapsulated small molecules are high.[1] Unlike glassy polymers (e.g., PLGA below its

), Poly(MEO3MA) does not rely on degradation for release but rather on diffusion or swelling. -

Control: To prevent "burst release," Poly(MEO3MA) is rarely used as a homopolymer matrix. It is copolymerized with MEO2MA or hydrophobic moieties to tune the

and LCST simultaneously.

Self-Healing Coatings

The high chain mobility at room temperature allows Poly(MEO3MA)-based coatings to flow and repair micro-scratches autonomously.[1] This is vital for maintaining the integrity of bio-inert coatings on implants.

Cryopreservation

The sub-zero

References

-

Lutz, J. F., et al. (2008). Point by Point Comparison of Two Thermosensitive Polymers Exhibiting a Similar LCST: Poly(N-isopropylacrylamide) and Poly[2-(2-methoxyethoxy)ethyl methacrylate]. Macromolecules. Link

-

Han, S., et al. (2003). Synthesis and Characterization of Poly(triethylene glycol methyl ether methacrylate) Co-polymers. Journal of Polymer Science Part A: Polymer Chemistry. Link

-

Vlassi, E., et al. (2020). Molecular dynamics and crystallization in polymers based on ethylene glycol methacrylates (EGMAs) with melt memory characteristics. Polymer Chemistry. Link

-

Magnusson, J. P., et al. (2008). In situ growth of side-chain PEG polymers from functionalized gold nanoparticles. Polymer Chemistry. Link

-

Sigma-Aldrich. Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Link

Sources

Methodological & Application

Precision Synthesis of MEO3MA-Based Thermoresponsive Hydrogels for Controlled Drug Delivery

Application Note & Protocol Guide | Doc ID: AN-MEO3MA-2026 [1]

Executive Summary & Mechanism

This guide details the synthesis and characterization of hydrogels based on 2-(2-(2-methoxyethoxy)ethoxy)ethyl methacrylate (MEO3MA), often referred to as tri(ethylene glycol) methyl ether methacrylate (TEGMA).[1]

Unlike conventional PNIPAM hydrogels, MEO3MA-based systems offer superior biocompatibility and a hysteresis-free volume phase transition.[1] While pure poly(MEO3MA) exhibits a Lower Critical Solution Temperature (LCST) of approximately 52°C , this protocol emphasizes its utility in hyperthermia-triggered drug delivery (e.g., releasing cargo only when a tumor is heated) or as a copolymer scaffold (with MEO2MA) to precisely tune the transition temperature to physiological levels (37°C).[1]

The Thermoresponsive Mechanism

The core utility lies in the coil-to-globule transition .[1]

-

T < LCST: The ethylene glycol side chains form stable hydrogen bonds with water.[1] The hydrogel is swollen (hydrophilic), allowing drug diffusion or encapsulation.[1][2][3]

-

T > LCST: Hydrogen bonds break; hydrophobic interactions between the methacrylate backbones dominate.[1] The network collapses (hydrophobic), physically "squeezing" the drug out or trapping it depending on the mesh size and drug hydrophobicity.

Figure 1: Mechanism of thermoresponsive drug release in OEGMA-based hydrogels.

Materials & Reagents

Standardize all reagents to ensure reproducibility.

| Component | Role | Specifications | Critical Note |

| MEO3MA (TEGMA) | Monomer | Mn ~232.27 g/mol , >95% | Must remove inhibitor (MEHQ) before use. |

| MEO2MA | Co-monomer | Mn ~188.22 g/mol | Optional: Add to lower LCST toward 37°C. |

| TEGDMA | Crosslinker | Triethylene glycol dimethacrylate | Chemically similar to monomer; ensures homogeneous network.[1] |

| APS | Initiator | Ammonium Persulfate | Use for aqueous redox polymerization.[1] |

| TEMED | Catalyst | N,N,N',N'-Tetramethylethylenediamine | Accelerates radical generation.[1] |

| PBS (10mM) | Solvent | Phosphate Buffered Saline, pH 7.4 | Mimics physiological ionic strength.[1] |

Protocol: Monomer Purification (Critical Checkpoint)

Commercial methacrylates contain inhibitors (e.g., MEHQ) that prevent premature polymerization but cause inconsistent gelation times and defects.[1]

-

Column Preparation: Pack a small glass column (or a plugged Pasteur pipette) with Basic Alumina (activated).[1]

-

Filtration: Pass the liquid MEO3MA monomer slowly through the column. The alumina binds the phenolic inhibitors (which turn the alumina yellow/brown).

-

Collection: Collect the clear, colorless monomer.[1]

-

Storage: Use immediately or store at -20°C under argon.

-

Scientist's Note: If the monomer remains yellow after passing, the column is saturated.[1] Repack and repeat.

-

Protocol: Hydrogel Synthesis via Free Radical Polymerization

This protocol describes the synthesis of a MEO3MA homopolymer hydrogel (LCST ~52°C). To target 37°C, substitute 60-90 mol% of MEO3MA with MEO2MA.[1]

Step 1: Pre-Gel Solution Preparation[1]

-

Monomer Mix: In a glass vial, dissolve 2.32 g (10 mmol) of MEO3MA in 4.0 mL of deionized water .

-

For 37°C Target: Use 9 mmol MEO2MA + 1 mmol MEO3MA (adjust ratio based on specific LCST needs).

-

-

Crosslinker Addition: Add 58 mg (0.2 mmol, 2 mol%) of TEGDMA .

-

Degassing (Crucial): Bubble high-purity Nitrogen or Argon through the solution for 15–20 minutes .

Step 2: Initiation & Gelation[1]

-

Add Initiator: Add 23 mg (0.1 mmol) of APS (dissolved in 100 µL water) to the monomer solution. Stir gently.

-

Add Catalyst: Add 15 µL of TEMED . Mix rapidly for 10 seconds.

-

Casting: Immediately pipette the solution into the mold (e.g., between two glass plates separated by a 1mm Teflon spacer, or into a cylindrical vial).

-

Incubation: Allow polymerization to proceed at Room Temperature (20-25°C) for 24 hours . Seal the mold to prevent oxygen re-entry.

Step 3: Purification (Washing)

-

Remove the hydrogel from the mold.

-

Immerse in a large excess of Deionized Water for 3 days.

-

Change water every 6–8 hours to leach out unreacted monomers and initiator residues.

-

Verification: Monitor the wash water via UV-Vis (200-250 nm) to ensure no monomer peaks remain.[1]

-

Protocol: Drug Loading & Release Study

Method A: Post-Polymerization Loading (Breathing-In Method)

Best for expensive drugs or labile proteins.[1]

-

Lyophilization: Freeze-dry the purified hydrogel to obtain a xerogel (dry scaffold).[1]

-

Swelling: Immerse the dry gel in a concentrated drug solution (e.g., Doxorubicin or BSA in PBS) at 4°C (well below LCST) for 48 hours.[1]

-

Drying (Optional): If storage is needed, re-lyophilize. If testing immediately, proceed to release.[1]

Method B: In-Situ Loading

Best for robust, small-molecule drugs.[1]

-

Dissolve the drug directly into the Pre-Gel Solution (Step 1 of Synthesis).

-

Proceed with polymerization.[2][3][4][5][6] Warning: Radicals may degrade sensitive drugs.[1]

Release Kinetics Experiment

-

Place drug-loaded hydrogel in 10 mL PBS .

-

Condition 1 (Physiological): Incubate at 37°C.

-

Condition 2 (Hyperthermia Trigger): Incubate at 55°C (above MEO3MA LCST).

-

Sampling: At defined intervals (0.5h, 1h, 2h... 24h), remove 1 mL of supernatant and replace with fresh pre-warmed PBS.

-

Analysis: Quantify drug concentration via UV-Vis or HPLC.

Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis of MEO3MA-based hydrogels.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| No Gelation | Oxygen inhibition | Increase N2 purging time; ensure seal is airtight. |

| Degraded Initiator | APS is hygroscopic.[1] Use fresh APS or store in desiccator. | |

| Sticky Surface | Oxygen contact | Polymerize between glass plates; avoid open-air casting.[1] |

| LCST too high | Pure MEO3MA used | Copolymerize with MEO2MA (approx. 90:10 ratio MEO2MA:MEO3MA targets ~32-37°C).[1] |

| Gel too brittle | High Crosslinker | Reduce TEGDMA concentration from 5% to 1-2%. |

| Cloudy Gel (at RT) | Phase separation | Ensure reaction temp is below the LCST of the monomer mix. |

References

-

Lutz, J. F., & Hoth, A. (2006).[1] Preparation of Thermoresponsive Copolymers with Tunable Phase Transition Temperatures. Macromolecules. Link (Foundational work on MEO2MA/OEGMA tuning).[1]

-

Boyer, C., et al. (2009).[1] Well-defined thermoresponsive copolymers based on oligo(ethylene glycol) methacrylates.[1][7] Journal of Polymer Science Part A. Link[1]

-

Han, S., et al. (2012).[1] Micro- and Nanofabrication of MEO2MA-based Hydrogels. Biomacromolecules. Link[1]

-

Paris, R., & Quijada-Garrido, I. (2009).[1] Swelling and Mechanical Properties of Hydrogels Based on MEO2MA. European Polymer Journal.[1] Link[1]

-

ResearchGate Source 1.13. (2021). Poly(Triethylene Glycol Methyl Ether Methacrylate) Hydrogel as Carriers.[8] RSC Advances. Link (Specific protocol for TEGMA/MEO3MA synthesis).

Sources

- 1. CN102146033A - Method for preparing triethylene glycol dimethacrylate - Google Patents [patents.google.com]

- 2. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of Thermoresponsive Poly(MEO₃MA) Hydrogels

Topic: Protocol for MEO3MA hydrogel crosslinking Content Type: Application Note and Detailed Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide details the protocol for synthesizing and crosslinking hydrogels based on 2-(2-(2-methoxyethoxy)ethoxy)ethyl methacrylate (MEO₃MA) . Unlike its di-ethylene glycol analog (MEO₂MA, LCST ~26°C), MEO₃MA homopolymers exhibit a Lower Critical Solution Temperature (LCST) of approximately 52°C . This unique thermal profile makes MEO₃MA an ideal component for hyperthermia-triggered drug delivery or as a stabilizing comonomer to elevate the phase transition temperature of MEO₂MA-based systems to physiological ranges (37°C). We present two validated crosslinking strategies: Thermal Free Radical Polymerization (for bulk robust gels) and UV Photopolymerization (for lithography and injectables), utilizing EGDMA as the crosslinker.

Introduction & Mechanistic Insight

Poly(oligo(ethylene glycol) methyl ether methacrylate)s (POEGMA) are a class of smart polymers that combine the biocompatibility of PEG with the responsiveness of PNIPAM, without the hysteresis or potential toxicity of amide-based polymers.

The Thermoresponsive Mechanism

The MEO₃MA hydrogel undergoes a reversible volume phase transition driven by the balance between hydrophilic hydrogen bonding (water-polymer) and hydrophobic interactions (polymer-polymer).

-

T < LCST: The ethylene glycol side chains form a structured hydration shell. The hydrogel is swollen and hydrophilic.

-

T > LCST: Entropy dominates; the hydration shell breaks, and the hydrophobic backbones aggregate. The hydrogel collapses (syneresis), expelling water and any encapsulated payload.

Why MEO₃MA?

While MEO₂MA is too hydrophobic for blood-contact applications (LCST < 37°C), MEO₃MA provides a higher baseline LCST. By copolymerizing MEO₃MA with MEO₂MA, researchers can precisely tune the transition temperature to 37–42°C , the "Goldilocks zone" for triggered drug release in oncology.

Critical Parameters & Reagents

Reagent List

| Component | Role | Specification |

| MEO₃MA | Monomer | Mn ~232.27 g/mol (Tri(ethylene glycol) methyl ether methacrylate). Remove inhibitor before use. |

| MEO₂MA | Comonomer | Optional: Use to lower LCST if 52°C is too high. |

| EGDMA | Crosslinker | Ethylene glycol dimethacrylate.[1][2] Bifunctional. |

| AIBN | Thermal Initiator | Azobisisobutyronitrile. Recrystallize from methanol. |

| Irgacure 2959 | Photoinitiator | For UV curing (365 nm). Biocompatible. |

| 1,4-Dioxane | Solvent | Porogen and solvent for thermal synthesis.[3] |

| PBS (pH 7.4) | Solvent | For photo-synthesis and swelling studies. |

Critical Formulation Ratios

-

Crosslinking Density: 1.0 – 5.0 mol% relative to monomer.

-

Low (1%): High swelling, faster response, lower mechanical strength.

-

High (5%): Low swelling, robust mechanics, slower diffusion.

-

-

Solid Content: 20–30 wt% monomer in solvent.

-

Warning: Below 15%, intramolecular cyclization may prevent gelation.

-

Experimental Protocols

Protocol A: Thermal Free Radical Polymerization (Bulk Gels)

Best for: Creating robust hydrogel slabs, discs for rheology, or implantable depots.

Step 1: Monomer Purification

Commercial MEO₃MA contains MEHQ inhibitor.

-

Pass liquid MEO₃MA through a basic alumina column.

-

Collect the clear, inhibitor-free monomer. Store at 4°C.

Step 2: Pre-cursor Solution Preparation

Target: 2 mL gel, 2 mol% crosslinker.

-

In a 20 mL scintillation vial, mix:

-

MEO₃MA: 464 mg (2 mmol)

-

EGDMA: 7.9 mg (0.04 mmol, 2 mol%)

-

AIBN: 3.3 mg (0.02 mmol, 1 mol%)

-

1,4-Dioxane: 2.0 mL (creates a porous network upon solvent exchange)

-

-

Vortex for 30 seconds until AIBN is fully dissolved.

Step 3: Deoxygenation (CRITICAL)

Oxygen inhibits radical propagation.

-

Seal the vial with a rubber septum.

-

Insert a needle connected to a Nitrogen/Argon line into the liquid.

-

Insert a vent needle.

-

Bubble gas for 15 minutes .

Step 4: Polymerization [4]

-

Inject the solution into a glass mold (two glass slides separated by a 1 mm Teflon spacer).

-

Place in an oven or water bath at 65°C for 12–24 hours .

-

Validation: The solution should turn into a solid, transparent (or slightly opaque) slab.

Step 5: Purification & Solvent Exchange

-

Remove the gel from the mold.[5]

-

Immerse in Ethanol for 24 hours (change solvent 3x) to remove unreacted monomer and dioxane.

-

Transfer to Deionized Water for 48 hours (change solvent 3x) to reach equilibrium swelling.

Protocol B: UV Photopolymerization (Injectable/Patternable)

Best for: 3D printing, cell encapsulation, or in situ curing.

Step 1: Stock Solutions

-

Initiator Stock: Dissolve Irgacure 2959 in PBS at 10% w/v (heating to 50°C may be required).

-

Monomer Mix: MEO₃MA + EGDMA.

Step 2: Formulation

-

Mix MEO₃MA (200 mg) with PBS (800 µL).

-

Add EGDMA (4 µL).

-

Add Irgacure Stock (10 µL). Final initiator concentration ~0.1% w/v.

Step 3: Curing

-

Pipette solution into the desired mold or well plate.

-

Expose to UV light (365 nm, 10–20 mW/cm²) for 5–10 minutes .

-

Note: If encapsulating cells, keep exposure < 5 mins and use Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) as a more cytocompatible initiator.

-

Visualization of Workflow & Mechanism

Figure 1: Synthesis and Phase Transition Logic

Caption: Workflow for MEO₃MA hydrogel synthesis showing the critical deoxygenation step and the reversible thermoresponsive transition.

Characterization & Data Analysis

A. Swelling Ratio (SR)

The primary metric for crosslinking efficiency.

- : Weight of swollen gel at equilibrium.

- : Weight of lyophilized (freeze-dried) gel.

Expected Values:

| Crosslinker (mol%) | SR (25°C) | SR (60°C) | Notes |

|---|---|---|---|

| 1% | 15 – 20 | ~2.0 | High water content, soft. |

| 3% | 8 – 12 | ~1.5 | Balanced mechanicals. |

| 5% | 4 – 6 | ~1.2 | Stiff, low permeability. |

B. LCST Determination[6]

-

Cut a hydrogel disc (5 mm diameter).

-

Immerse in water in a temperature-controlled bath.

-

Increase temperature from 20°C to 70°C at 1°C/min.

-

Measure diameter or weight at every 2°C step.

-

LCST is defined as the temperature at the inflection point of the volume change curve.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Gelation | Oxygen inhibition | Increase N₂ purge time; ensure seal is airtight. |

| Sticky Surface | Oxygen inhibition at interface | Cover mold with Mylar film or conduct reaction in glovebox. |

| Opaque Gel (at 20°C) | Phase separation during synthesis | The reaction temperature (65°C) is > LCST. This creates a macroporous (heterogeneous) gel. For clear gels, use UV synthesis at room temp or redox (APS/TEMED) at 4°C. |

| Brittle Gel | Crosslinker too high | Reduce EGDMA concentration below 5 mol%. |

References

-

Lutz, J. F., & Hoth, A. (2006). Preparation of Thermoresponsive Copolymer Nanohybrids using "Smart" Polymer Ligands. Macromolecules. Link

- Foundational paper establishing the MEO₂MA/OEGMA copolymer system and LCST tuning.

-

Lutz, J. F. (2008). Polymerization of oligo(ethylene glycol) (meth)acrylates: Toward new generations of smart biocompatible materials. Journal of Polymer Science Part A: Polymer Chemistry. Link

- Comprehensive review of OEGMA/MEO₃MA polymeriz

-

Han, S., Hagiwara, M., & Matsuda, T. (2011). Localized Surface Functionalization of Microfluidic Devices using Photopolymerization. Soft Matter. Link

- Protocol for UV photocrosslinking of methacryl

-

Paris, R., & Quijada-Garrido, I. (2009). Swelling and mechanical properties of hydrogels of poly[2-(2-methoxyethoxy)ethyl methacrylate]. Colloid and Polymer Science. Link

- Specific characterization d

Sources

- 1. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structure of highly crosslinked poly(2-hydroxyethyl methacrylate) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Advanced Application Note: MEO3MA in Tissue Engineering Scaffold Fabrication

Part 1: Core Directive & Scientific Foundation

The Thermoresponsive Paradigm

In tissue engineering, the ability to modulate material properties in response to physiological triggers is a "holy grail" capability. MEO3MA (Tri(ethylene glycol) methyl ether methacrylate) is a critical monomer in the fabrication of "smart" scaffolds. Unlike static polymers (e.g., PCL, PLA), MEO3MA-based polymers exhibit a Lower Critical Solution Temperature (LCST) .

-

Below LCST: The polymer chains are hydrated and soluble (expanded coil state).

-

Above LCST: The polymer chains dehydrate and collapse (globule state), causing phase separation or gelation.

Why MEO3MA?

While the widely cited MEO2MA (Di-ethylene glycol) has an LCST of

The Mechanism of Action

The phase transition is driven by the competition between hydrophilic hydrogen bonding (ether oxygens

Figure 1: The coil-to-globule transition mechanism of MEO3MA-based polymers. Below the LCST, water forms ordered structures around the ether side chains. Above the LCST, entropy drives the release of this water, causing polymer collapse.

Part 2: Experimental Protocols

Protocol A: Precision Synthesis via ATRP

Objective: Synthesize P(MEO2MA-co-MEO3MA) with a target LCST of

Materials

-

Monomer 1: MEO2MA (Di(ethylene glycol) methyl ether methacrylate) - The "Hydrophobic" Anchor (

). -

Monomer 2: MEO3MA (Tri(ethylene glycol) methyl ether methacrylate) - The "Hydrophilic" Tuner (

). -

Initiator: Ethyl

-bromoisobutyrate (EBiB). -

Catalyst: CuBr / PMDETA (Ligand).[1]

-

Solvent: Anisole or Ethanol (degassed).

Step-by-Step Methodology

-

Inhibitor Removal (Critical):

-

Pass neat monomers (MEO2MA and MEO3MA) through a basic alumina column to remove MEHQ inhibitors. Failure here leads to unpredictable induction periods.

-

-

Stoichiometry Calculation:

-

To target

, use a molar feed ratio of roughly 60:40 (MEO2MA:MEO3MA) . -

Note: This ratio is system-dependent; perform a small library synthesis (50:50, 60:40, 70:30) for your specific setup.

-

-

Reaction Setup (Schlenk Line):

-

In a dry Schlenk flask, add Monomers, Ligand (PMDETA), and Solvent.

-

Perform three Freeze-Pump-Thaw cycles to remove oxygen. Oxygen is a radical scavenger that kills ATRP.

-

Under frozen state (Liquid

), add CuBr catalyst. -

Perform one final vacuum/purge cycle.

-

-

Polymerization:

-

Inject Initiator (EBiB) via degassed syringe.

-

Immerse flask in oil bath at

. -